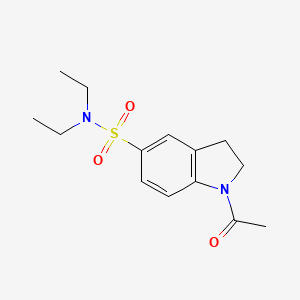
ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. EFPC is a piperazine derivative that belongs to the class of N-substituted piperazines and is commonly used as a starting material for the synthesis of various bioactive molecules.
作用机制
The exact mechanism of action of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are known to play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been shown to exhibit significant biochemical and physiological effects in preclinical studies. It has been reported to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, which can help to protect against oxidative stress-induced damage. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate is also relatively stable and can be stored for long periods without significant degradation. However, ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
未来方向
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has shown promising results in preclinical studies and is currently being evaluated for its efficacy in clinical trials. However, there are still several areas that require further investigation. Future studies should focus on elucidating the exact mechanism of action of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate and identifying the specific neurotransmitter systems that are modulated by this compound. Further studies are also needed to determine the optimal dosing regimen and route of administration for ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate. Additionally, the potential side effects and toxicity of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate should be thoroughly evaluated to ensure its safety for use in humans.
Conclusion
In conclusion, ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments, but also has some limitations. Future studies should focus on elucidating the exact mechanism of action of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate and identifying the specific neurotransmitter systems that are modulated by this compound.
合成方法
The synthesis of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate involves the reaction between 2-fluorobenzylamine and ethyl 4-piperazinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate which is then further reacted with ethyl iodide to obtain the final product. The synthesis of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been optimized to yield high purity and high yield of the product.
科学研究应用
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has shown promising results in preclinical studies and is currently being evaluated for its efficacy in clinical trials.
属性
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUDRRHDBZVKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)


![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)